

Thietan-3-one 1,1-dioxide CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Thietan-3-one 1,1-dioxide*

Cat. No.: *B1647464*

[Get Quote](#)

An In-Depth Technical Guide to **Thietan-3-one 1,1-dioxide**: A Versatile Scaffold for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and tunable physicochemical properties is perpetual. Four-membered heterocycles, once considered niche, have emerged as powerful tools for drug designers. Among these, the thietane ring system and its oxidized derivatives have garnered significant attention. This guide focuses on a key derivative, **Thietan-3-one 1,1-dioxide**, a versatile building block that serves as a gateway to a diverse range of functionalized thietane dioxides.

Thietanes are increasingly utilized as bioisosteres for common functional groups, offering a strategy to modulate properties like solubility, metabolic stability, and lipophilicity.^{[1][2]} The oxidation of the sulfur atom to the sulfone state (S(VI)) in **Thietan-3-one 1,1-dioxide** dramatically alters its electronic and physical properties, rendering it significantly more polar and less lipophilic compared to its S(II) thietane or cyclobutane analogs.^{[2][3]} This characteristic is particularly valuable in modern drug discovery, where precise control over a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical. This document provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of **Thietan-3-one 1,1-dioxide** for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

Thietan-3-one 1,1-dioxide is a crystalline solid at room temperature. The presence of the electron-withdrawing sulfone group significantly influences the reactivity of the adjacent ketone and the alpha-protons.

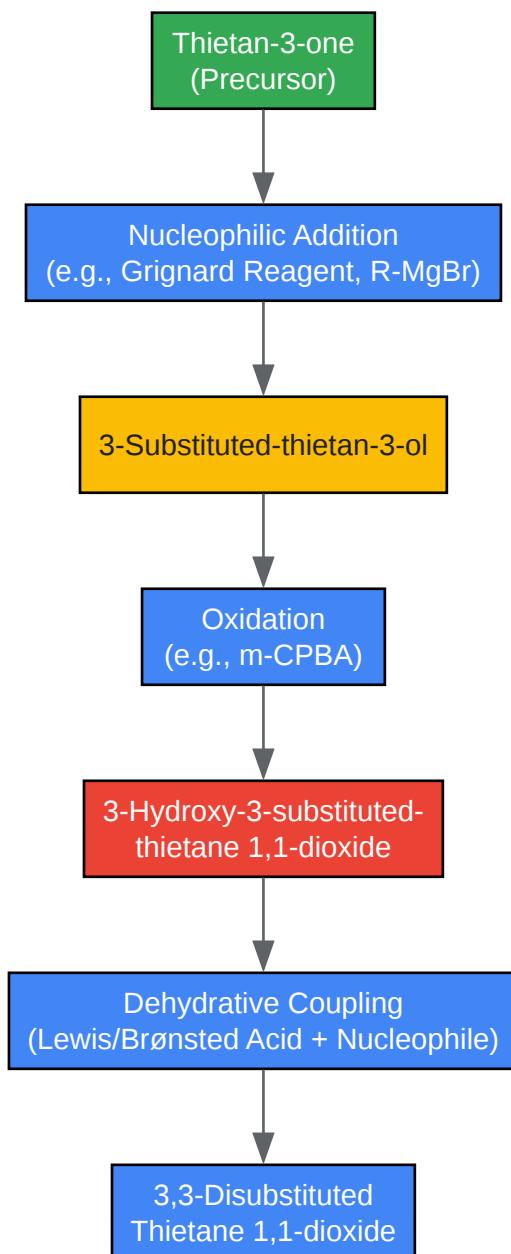
Table 1: Core Physicochemical Data for **Thietan-3-one 1,1-dioxide**

Property	Value	Source
CAS Number	1599-23-1	[4]
Molecular Formula	C ₃ H ₄ O ₃ S	[4]
Molecular Weight	120.13 g/mol	[4]
Melting Point	210-221 °C (decomposes)	[4]
Synonyms	3-oxothietane 1,1-dioxide, 1,1-dioxothietan-3-one, 3-thietanone 1,1-dioxide	[4]
Hydrogen Bond Acceptor Count	3	[4]
Hydrogen Bond Donor Count	0	[4]
LogP	0.06470	[4]

Molecular Structure

The structure consists of a four-membered thietane ring containing a sulfur atom, which is oxidized to a sulfone, and a ketone functional group at the 3-position. The puckered four-membered ring imparts a distinct three-dimensional character to molecules derived from this scaffold.

Caption: 2D representation of **Thietan-3-one 1,1-dioxide**.


Synthesis and Reactivity

Thietan-3-one 1,1-dioxide is typically synthesized from its precursor, thietan-3-one (CAS: 22131-92-6).[5] However, it is most valuable as a starting point for creating more complex 3-substituted and 3,3-disubstituted thietane dioxides. A common and highly effective strategy involves the initial conversion of the ketone to a tertiary alcohol, followed by oxidation of the sulfide to the sulfone.[6][7]

The rationale for this two-step approach is rooted in chemical reactivity and selectivity. The ketone in thietan-3-one is readily susceptible to nucleophilic attack by organometallic reagents like Grignard or organolithium compounds. This allows for the straightforward introduction of a wide variety of substituents at the 3-position. The subsequent oxidation step is then performed on the resulting thietan-3-ol. Using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) provides a reliable method to convert the sulfide to the sulfone without disturbing the newly installed functional groups.[6]

General Synthetic Workflow

The following diagram illustrates the divergent synthesis of 3,3-disubstituted thietane dioxides, a process that highlights the utility of thietan-3-one as a foundational precursor.

[Click to download full resolution via product page](#)

Caption: Divergent synthesis pathway starting from thietan-3-one.

Experimental Protocol: Synthesis of 3-Hydroxy-3-aryl-thietane 1,1-dioxide

This protocol is adapted from established literature procedures for the synthesis of thietanol dioxides, which are key intermediates for further functionalization.^[6] It represents a

foundational method for researchers entering this area of chemistry.

Objective: To synthesize a 3-hydroxy-3-aryl-thietane 1,1-dioxide via a two-step process: 1) Grignard addition to thietan-3-one, and 2) subsequent oxidation.

Materials:

- Thietan-3-one
- Arylmagnesium bromide (e.g., 4-methoxyphenylmagnesium bromide) in a suitable solvent (e.g., THF)
- Anhydrous Tetrahydrofuran (THF)
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Sodium sulfate (Na_2SO_4)
- Diethyl ether (Et_2O)

Part 1: Synthesis of 3-Aryl-thietan-3-ol

- **Reaction Setup:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the arylmagnesium bromide solution. Cool the flask to -78 °C using a dry ice/acetone bath.
- **Addition of Ketone:** Dissolve thietan-3-one (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent solution with vigorous stirring. The slow addition is crucial to control the exothermic reaction and prevent dimerization or other side reactions.

- Reaction Progression: Allow the mixture to stir at -78 °C for 1 hour, then let it warm to room temperature (approx. 25 °C) and stir for an additional 24 hours.
- Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. This step neutralizes the excess Grignard reagent and the magnesium alkoxide intermediate.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 25 mL). The organic layers contain the desired product.
- Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-aryl-thietan-3-ol. This intermediate can often be used in the next step without further purification.

Part 2: Oxidation to 3-Hydroxy-3-aryl-thietane 1,1-dioxide

- Reaction Setup: Dissolve the crude 3-aryl-thietan-3-ol (1.0 equivalent) in dichloromethane (CH₂Cl₂) in a flask and cool to 0 °C.
- Addition of Oxidant: Add m-CPBA (3.0 equivalents) portion-wise to the solution. Adding the oxidant in portions helps manage the exothermic nature of the oxidation.
- Reaction Progression: Stir the mixture at 0 °C for 5 minutes, then allow it to warm to 25 °C and stir for approximately 3.5 hours.
- Workup: Quench the reaction by adding saturated aqueous NaHCO₃. This step neutralizes the m-chlorobenzoic acid byproduct. Separate the organic and aqueous layers.
- Extraction: Extract the aqueous layer with additional dichloromethane (2 x 50 mL).
- Purification: Combine all organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography to afford the pure 3-hydroxy-3-aryl-thietane 1,1-dioxide.[6]

Applications in Drug Discovery

The thietane dioxide scaffold is a "small polar motif" that can significantly influence the activity and physicochemical properties of a drug candidate.[6] Its utility stems from several key

advantages:

- **Modulation of Physicochemical Properties:** As a bioisosteric replacement, the thietane dioxide moiety can enhance polarity and reduce lipophilicity, which can lead to improved aqueous solubility and more favorable ADME profiles.[2][3]
- **Structural Rigidity and Vectorial Exit:** The defined, puckered geometry of the four-membered ring provides a rigid scaffold, which can be advantageous for optimizing ligand-receptor binding interactions. The substituents at the 3-position project in well-defined vectors, allowing for precise exploration of chemical space.
- **Chemical Stability:** 3,3-disubstituted thietane-1,1-dioxides exhibit high chemical stability across a range of acidic and basic conditions, making them robust components for further synthetic manipulations and ensuring their stability in physiological environments.[6]
- **Novel Chemical Space:** The under-exploration of thietane dioxides compared to other scaffolds means they offer access to novel chemical space, increasing the probability of discovering compounds with new biological activities or improved properties.[6] Research has shown that certain 3-substituted thietane-1,1-dioxides exhibit promising antidepressant effects, highlighting their potential in CNS drug discovery.[8]

Conclusion

Thietan-3-one 1,1-dioxide is more than just a chemical curiosity; it is a powerful and strategic starting material for the synthesis of sophisticated molecular building blocks. Its unique combination of a reactive ketone handle and a polar, stable sulfone-containing ring makes it an attractive scaffold for modern medicinal chemistry. The ability to readily generate diverse 3-substituted and 3,3-disubstituted derivatives allows for the fine-tuning of molecular properties, enabling the rational design of drug candidates with optimized efficacy and pharmacokinetic profiles. As synthetic methodologies continue to advance and the commercial availability of these scaffolds increases, thietane dioxides are poised to become an increasingly integral part of the drug discovery toolkit.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thietane Dioxide - Enamine enamine.net
- 4. Thietan-3-one 1,1-dioxide | lookchem lookchem.com
- 5. Thietan-3-one 97% | CAS: 22131-92-6 | AChemBlock achemblock.com
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thietan-3-one 1,1-dioxide CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1647464#thietan-3-one-1-1-dioxide-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com